molecular formula C14H12FN3O4 B4509014 N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Cat. No.: B4509014
M. Wt: 305.26 g/mol
InChI Key: SVMWCFCJSQTIBS-UHFFFAOYSA-N
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Description

N-{[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a synthetic organic compound provided as a dry powder for non-human research applications. With a molecular formula of C14H12FN3O4 and a molecular weight of 305.27 g/mol, this glycine-functionalized derivative is characterized by a pyridazinone core, a six-membered heterocycle known to impart significant biological activity in medicinal chemistry. The compound's structure, which includes a 2-fluorophenyl substituent and an acetamide linkage, suggests potential as a valuable intermediate or scaffold in drug discovery efforts, particularly for the design of enzyme inhibitors or receptor modulators. This compound is primarily utilized in compound libraries for biological screening and lead optimization in early-stage pharmaceutical research. Its physicochemical profile, including a polar surface area (PSA) of 99 Ų and two hydrogen bond donors, aligns with the properties sought in drug-like molecules, making it a candidate for investigating structure-activity relationships (SAR). Researchers can employ this chemical in developing novel therapeutic agents, potentially for inflammatory conditions or central nervous system disorders, given that structurally related pyridazinone derivatives have been investigated as Phosphodiesterase 4 (PDE4) inhibitors. The product is offered with the SMILES string representation O=C(Cn1nc(ccc1=O)c1ccccc1F)NCC(=O)O and is intended for research purposes only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O4/c15-10-4-2-1-3-9(10)11-5-6-13(20)18(17-11)8-12(19)16-7-14(21)22/h1-6H,7-8H2,(H,16,19)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMWCFCJSQTIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzoyl chloride with hydrazine to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyridazinone ring. The final step involves the acetylation of the pyridazinone with glycine under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The compound may also interact with other signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2-fluorophenyl, acetylglycine C₁₆H₁₃FN₃O₄* ~345.3 Fluorine at ortho position; glycine enhances solubility .
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1-yl)acetamide 2-fluorophenyl, 2-chlorophenyl C₁₈H₁₃ClFN₃O₂ 357.8 Dual halogenation (F, Cl) increases binding affinity .
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1-yl]acetamide Thiophen-2-yl, acetylamino C₁₈H₁₆N₄O₃S ~392.4 Thiophene introduces sulfur-based electronic effects .
2-(3-(4-bromophenyl)-6-oxopyridazin-1-yl)-N-(2,6-dimethylphenyl)acetamide 4-bromophenyl, 2,6-dimethylphenyl C₂₀H₁₉BrN₃O₂ ~420.3 Bromine’s bulkiness impacts steric interactions .
2-(3-(4-fluorophenyl)-6-oxopyridazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide 4-fluorophenyl, 3,4,5-trifluorophenyl C₁₈H₁₁F₄N₃O₂ ~377.3 Multiple fluorines enhance electronegativity but reduce solubility .

Solubility and Reactivity

  • Glycine-Containing Analogs (Target Compound): Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to glycine’s hydrophilicity .
  • Halogenated Derivatives : Chlorine and bromine reduce solubility but enhance lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological activity, and relevant research findings.

Compound Structure and Properties

This compound features a pyridazinone core with a 2-fluorophenyl group, an acetyl group, and a glycine moiety. The molecular formula is C13H12FN3O3C_{13}H_{12}FN_3O_3 with a molecular weight of approximately 273.25 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through several organic reactions, typically involving the formation of the pyridazinone core followed by the introduction of functional groups via nucleophilic substitution reactions. Common solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate these reactions.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyridazine derivatives have shown their ability to inhibit tumor growth in xenograft models, demonstrating tumor growth inhibition rates (TGI) of up to 48.89% . The mechanism often involves inducing apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic rates in treated cell lines .

Enzyme Inhibition

The compound's structural characteristics suggest potential interactions with various enzymes. For example, related compounds have been studied for their inhibitory effects on histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival. Specific IC50 values have been reported for these inhibitors, indicating selectivity towards particular HDAC isoforms .

Study on Apoptotic Effects

A study focusing on a closely related compound demonstrated that treatment with varying concentrations led to significant increases in apoptosis rates among HepG2 liver cancer cells. The apoptotic rates rose from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM) . This suggests that this compound may also exhibit similar effects.

Toxicology Assessments

Toxicological evaluations of N-acetylglycine, a derivative related to the glycine moiety in this compound, showed no genotoxicity or acute toxicity in animal models. Such findings provide a positive outlook regarding the safety profile of compounds containing similar structures .

Summary of Biological Activity

Biological Activity Description
Anticancer Activity Induces apoptosis in cancer cells; potential for tumor growth inhibition
Enzyme Inhibition Possible selective inhibition of HDACs; specific IC50 values indicate effectiveness
Toxicity Profile No observed genotoxicity or acute toxicity in preliminary studies

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by acetylation and glycine conjugation. Key steps include:

  • Coupling Reactions : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Reactions often proceed at 0–25°C to prevent side reactions .
  • Yield Optimization : Monitoring via TLC and adjusting stoichiometry (1.2–1.5 equivalents of glycine derivatives) improves purity .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., pyridazinone carbonyl at ~170 ppm, fluorophenyl protons at 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer :

  • In vitro Assays :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases .
  • Dose-Response Curves : IC₅₀ determination using serial dilutions (1 nM–100 µM) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR data with X-ray diffraction (single-crystal analysis) to resolve conformational ambiguities .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian software) .
  • Dynamic Effects : Consider rotameric equilibria in solution (e.g., variable-temperature NMR) .

Q. What strategies optimize the compound’s bioavailability while retaining pyridazinone core activity?

  • Methodological Answer :

  • Prodrug Design : Esterification of glycine moiety to enhance membrane permeability .
  • Structural Modifications :
  • Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility .
  • Fluorine substitution meta to pyridazinone enhances metabolic stability .
  • In silico Modeling : Use tools like SwissADME to predict logP and bioavailability .

Q. How do structural variations in pyridazinone derivatives affect target binding affinity?

  • Methodological Answer :

  • SAR Studies :
  • Fluorophenyl Position : Ortho-fluorine improves π-stacking with hydrophobic enzyme pockets (e.g., COX-2) .
  • Glycine Chain Length : Shorter chains reduce steric hindrance in active sites .
  • Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (KD values) .

Q. What experimental designs address discrepancies in biological activity across cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Test across diverse panels (e.g., NCI-60) to identify selectivity patterns .
  • Mechanistic Studies :
  • siRNA knockdown of suspected targets (e.g., EGFR) to confirm pathway involvement .
  • Metabolomics (LC-MS) to track downstream metabolite changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
Reactant of Route 2
N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.